![molecular formula C20H23N3O2S B6449803 2-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole CAS No. 2549018-64-4](/img/structure/B6449803.png)
2-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropane ring, a pyrrole ring, and a thiazole ring. The presence of these rings suggests that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure could be confirmed using techniques such as FTIR, NMR spectroscopy, and single crystal X-ray analysis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the cyclopropane ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally .Scientific Research Applications
- Role of the Compound : The synthesized derivatives of 2-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole were evaluated for antiglycation activity. Compounds 1–6 and 8 demonstrated potent activity, surpassing the standard drug rutin .
- Compound Evaluation : Investigate the potential of this compound as an antiproliferative agent, especially against cancer cells .
- Indole Derivatives : The compound structure contains an indole moiety. Indole derivatives, such as indole-3-acetic acid, serve as plant hormones involved in growth and development .
Antiglycation Potential
Antiproliferative Activity
Plant Hormone Analog
Future Directions
properties
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-25-17-5-3-2-4-16(17)20(6-7-20)18(24)22-10-14-12-23(13-15(14)11-22)19-21-8-9-26-19/h2-5,8-9,14-15H,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWUEJMYFBKVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CC4CN(CC4C3)C5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole |
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